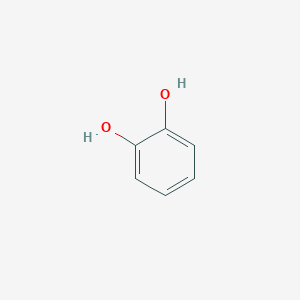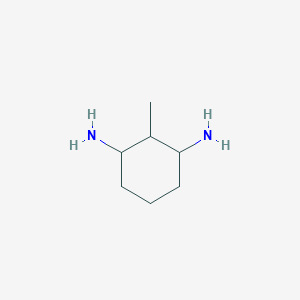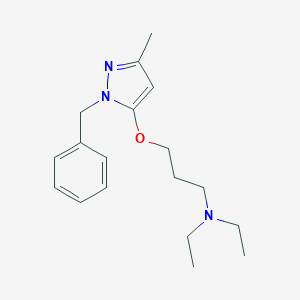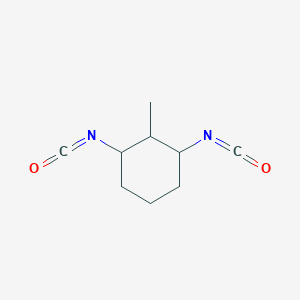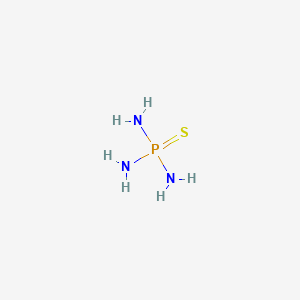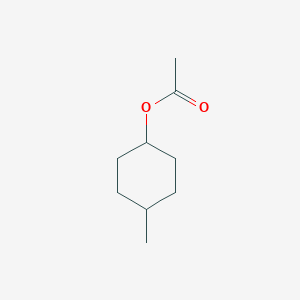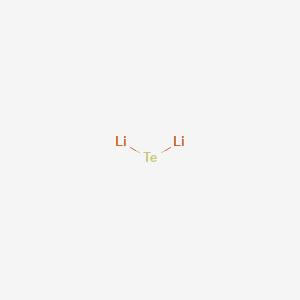
Dilithium telluride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium telluride (Li2Te) is a binary compound of lithium and tellurium. It is a semiconducting material with potential applications in various fields such as electronics, optoelectronics, and energy storage. The unique properties of dilithium telluride make it an interesting material for scientific research.
Wirkmechanismus
The mechanism of action of dilithium telluride is not well understood. However, it is believed that its semiconducting properties play a crucial role in its mechanism of action. Dilithium telluride can absorb and emit light, which makes it an interesting material for optoelectronic applications. It can also store and release lithium ions, which makes it an interesting material for energy storage applications.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of dilithium telluride are not well studied. However, it is known that tellurium is a toxic element and can cause adverse effects on human health. Therefore, careful handling of dilithium telluride is necessary to avoid exposure to toxic materials.
Vorteile Und Einschränkungen Für Laborexperimente
Dilithium telluride has several advantages for lab experiments. It is a semiconducting material with unique properties that make it an interesting material for scientific research. However, dilithium telluride also has some limitations for lab experiments. It is a toxic and reactive material that requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for dilithium telluride research. One direction is the development of new synthesis methods that can produce dilithium telluride with improved properties. Another direction is the exploration of dilithium telluride's potential applications in energy storage, optoelectronics, and catalysis. Furthermore, the study of dilithium telluride's mechanism of action and its effects on human health can provide valuable insights for future research.
Conclusion:
In conclusion, dilithium telluride is a semiconducting material with potential applications in various scientific fields. Its unique properties make it an interesting material for scientific research. However, careful handling and disposal of dilithium telluride are necessary due to its toxicity and reactivity. Future research on dilithium telluride can provide valuable insights for the development of new materials and technologies.
Synthesemethoden
The synthesis of dilithium telluride can be achieved by several methods. One of the most common methods is the reaction of lithium and tellurium in a sealed ampoule under high temperature. Another method is the reaction of lithium hydride and tellurium in the presence of a catalyst. The synthesis of dilithium telluride requires careful handling of the materials due to their reactivity and toxicity.
Wissenschaftliche Forschungsanwendungen
Dilithium telluride has potential applications in various scientific fields. In electronics, it can be used as a semiconductor material for the fabrication of electronic devices. In optoelectronics, it can be used as a material for the fabrication of solar cells, photodetectors, and light-emitting diodes. In energy storage, it can be used as an electrode material for lithium-ion batteries. Dilithium telluride also has potential applications in catalysis, sensing, and biomedical imaging.
Eigenschaften
CAS-Nummer |
12136-59-3 |
|---|---|
Produktname |
Dilithium telluride |
Molekularformel |
Li2Te |
Molekulargewicht |
141.5 g/mol |
InChI |
InChI=1S/2Li.Te |
InChI-Schlüssel |
GKWAQTFPHUTRMG-UHFFFAOYSA-N |
SMILES |
[Li][Te][Li] |
Kanonische SMILES |
[Li][Te][Li] |
Andere CAS-Nummern |
12136-59-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



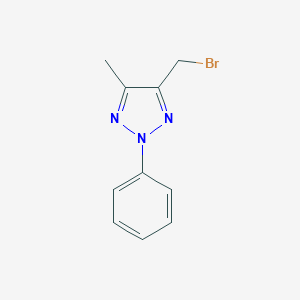
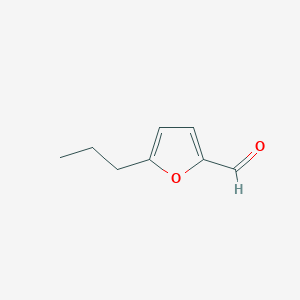
![13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene](/img/structure/B87969.png)
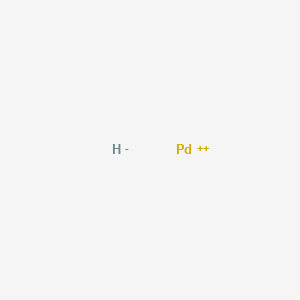
![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)

